molecular formula C25H21ClN2O5S B2490423 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902291-57-0

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2490423
CAS No.: 902291-57-0
M. Wt: 496.96
InChI Key: VPAKZQNBBUZGIS-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative featuring a 4-methylbenzenesulfonyl group at position 3, a chlorine substituent at position 6, and an acetamide moiety linked to a 3-methoxyphenyl group. The core quinolin-4-one scaffold is known for its bioactivity in antimicrobial, anticancer, and enzyme-inhibitory applications . Key structural elements include:

  • 4-Methylbenzenesulfonyl group: Enhances metabolic stability and influences electronic properties via electron-donating methyl substitution.
  • 3-Methoxyphenyl acetamide: The methoxy group at the meta position may facilitate hydrogen bonding and modulate lipophilicity.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-6-9-20(10-7-16)34(31,32)23-14-28(22-11-8-17(26)12-21(22)25(23)30)15-24(29)27-18-4-3-5-19(13-18)33-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAKZQNBBUZGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 3-methoxyphenylamine to form the acetamide derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The quinoline core is known for its biological activity, making this compound a candidate for studies on antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its structural features, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfonamide-sensitive enzymes, while the quinoline core may intercalate with DNA or inhibit topoisomerases.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and inferred properties.

Substituent Variations in Sulfonyl and Acetamide Groups

Key Observations:

Sulfonyl Group Effects: The target compound’s 4-methylbenzenesulfonyl group is less polar than the sulfamoylphenyl groups in compounds 13a/b (), which may reduce solubility but improve membrane permeability.

Acetamide Substituent Effects :

  • The 3-methoxyphenyl group in the target compound provides a hydrogen-bond acceptor (methoxy oxygen), unlike the 3-methylphenyl () or 4-chlorophenyl () groups, which are less polar.
  • 4-Methoxyphenyl (13b, ) and 3-methoxyphenyl (target) differ in substitution position, which may influence steric interactions in target binding.

Biological Activity

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a quinoline derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its complex structure, which includes a chloro group, a sulfonyl moiety, and an acetamide side chain, contributing to its potential therapeutic effects.

  • Molecular Formula : C25H22ClN2O4S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 902278-32-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. It may exert its effects by:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which play crucial roles in cell signaling and proliferation.
  • Enzyme Modulation : Studies indicate that it can modulate the activity of enzymes such as acetylcholinesterase and urease, which are important in neurochemical signaling and metabolic processes respectively.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have reported:

  • Antibacterial Effects : The compound shows moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. It has been evaluated for:

  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that it may inhibit the proliferation of cancer cells in vitro, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

EnzymeActivity Level
AcetylcholinesteraseStrong Inhibition
UreaseModerate Inhibition

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of quinoline and evaluated their biological activities. The synthesized compounds demonstrated notable enzyme inhibitory effects and antibacterial activities, suggesting a promising therapeutic profile .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications in the functional groups can significantly enhance biological activity. For instance, the introduction of methoxy groups has been linked to improved solubility and bioavailability .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies reveal how structural features influence binding affinity and specificity towards enzymes involved in disease pathways .

Comparative Analysis with Similar Compounds

The uniqueness of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can be highlighted through comparison with other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinoloneChloroquinoline coreAntimicrobial
4-MethylcoumarinCoumarin scaffoldAnticancer
Naphthyridine DerivativesNaphthyridine coreAntibacterial

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